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Compound Name: Pinobanksin 5-methyl ether

Cat. No.: B3418090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of Pinobanksin
5-methyl ether, a methylated flavonoid of interest found in various plant species, notably within

the Pinus genus. While the complete enzymatic characterization of the final methylation step

remains an active area of research, this document synthesizes current knowledge on the

general flavonoid pathway, the crucial role of O-methyltransferases (OMTs), and provides

detailed experimental protocols relevant to the study of this and related compounds.

Introduction to Pinobanksin and its Methylated
Derivatives
Pinobanksin is a dihydroflavonol, a type of flavonoid commonly found in the heartwood of Pinus

species, as well as in propolis and honey.[1] Like other flavonoids, it is derived from the

phenylpropanoid pathway and serves various roles in plants, including defense against

pathogens and UV protection. The biological activity of flavonoids can be significantly altered

by modifications such as glycosylation and methylation. O-methylation, catalyzed by S-

adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), is a critical

modification that can increase the lipophilicity, metabolic stability, and bioavailability of the

compound, thereby enhancing its therapeutic potential. Pinobanksin 5-methyl ether is one

such derivative, where a methyl group is added to the hydroxyl group at the C-5 position of the

A-ring.
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The Core Biosynthetic Pathway
The formation of Pinobanksin 5-methyl ether is a multi-step enzymatic process that begins

with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis

pathway. The core structure is synthesized and then tailored by subsequent modification

enzymes.

Phenylpropanoid and Flavonoid Biosynthesis
The pathway initiates with the amino acid L-Phenylalanine. A series of core enzymes build the

characteristic C6-C3-C6 flavonoid backbone.

L-Phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL).

Cinnamic acid is hydroxylated to 4-coumaric acid by Cinnamate-4-Hydroxylase (C4H).

4-Coumarate-CoA Ligase (4CL) then activates 4-coumaric acid to form 4-coumaroyl-CoA.

Chalcone Synthase (CHS), a key enzyme, catalyzes the condensation of one molecule of 4-

coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into the

flavanone (2S)-pinocembrin. It is important to note that for pinobanksin biosynthesis, the B-

ring remains unhydroxylated, meaning pinocembrin, not naringenin, is the key flavanone

intermediate.

Formation of Pinobanksin
The dihydroflavonol pinobanksin is synthesized from its flavanone precursor, pinocembrin.

Flavanone 3-Hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, introduces a

hydroxyl group at the C-3 position of pinocembrin to form (2R,3R)-pinobanksin.

The Final Methylation Step
The terminal step to produce Pinobanksin 5-methyl ether involves the regiospecific

methylation of the pinobanksin backbone.
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O-Methyltransferase (OMT): A currently uncharacterized OMT catalyzes the transfer of a

methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the 5-hydroxyl

group of pinobanksin, yielding Pinobanksin 5-methyl ether and S-adenosyl-L-

homocysteine (SAH). While OMTs with specificity for the 3'-, 4'-, and 7-hydroxyl positions of

flavonoids are well-documented, the specific enzyme responsible for 5-O-methylation of

dihydroflavonols like pinobanksin is yet to be isolated and characterized from Pinus or other

plant species.[2][3]

The overall biosynthetic pathway is visualized in the diagram below.
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Caption: General biosynthetic pathway of Pinobanksin 5-methyl ether.

Quantitative Data
Direct kinetic data for a specific Pinobanksin 5-O-methyltransferase is not yet available in the

literature. However, to provide a quantitative context for researchers, the following table

summarizes kinetic parameters for a well-characterized flavonoid O-methyltransferase from

Citrus reticulata (CrOMT2), which demonstrates activity on various flavonoid substrates, and a

7-O-methyltransferase from Eucalyptus nitida (EnOMT1) acting on pinocembrin. This data

serves as a valuable proxy for understanding the potential efficiency of such enzymes.
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Enzyme Substrate K_m (μM) k_cat (s⁻¹)
k_cat/K_m
(M⁻¹s⁻¹)

Source

CrOMT2 Eriodictyol 4.6 ± 0.5
0.0076 ±

0.0002
1650.8 [4]

Luteolin 7.6 ± 0.8
0.0206 ±

0.0007
2707.9 [4]

Quercetin 18.2 ± 1.9
0.0163 ±

0.0005
895.6 [4]

Caffeic Acid 31.5 ± 2.6
0.0068 ±

0.0002
215.9 [4]

EnOMT1 Pinocembrin 1.83 ± 0.23 - - [5]

S-adenosyl-

L-methionine

(SAM)

4.99 ± 0.61 - - [5]

Table 1: Kinetic parameters of representative flavonoid O-methyltransferases. CrOMT2 is a

multifunctional OMT, while EnOMT1 is a 7-O-methyltransferase acting on the direct precursor

of pinobanksin.

Experimental Protocols
This section provides detailed methodologies for the key experiments required to identify,

characterize, and quantify the enzymes and products in the Pinobanksin 5-methyl ether
biosynthetic pathway.

Gene Identification and Cloning
The logical workflow for identifying a candidate OMT gene is outlined below.
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Plant Tissue Selection
(e.g., Pinus densiflora heartwood)

Total RNA Extraction

cDNA Synthesis

Degenerate PCR using
conserved OMT motifs

Cloning into Vector
(e.g., pJET, pET)

DNA Sequencing
and Sequence Analysis

Proceed to Heterologous Expression
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Caption: Workflow for candidate OMT gene identification and cloning.

Heterologous Expression and Protein Purification of
OMT
This protocol is adapted from methodologies used for characterizing various plant OMTs.[4][6]

Vector Construction: The full-length coding sequence of the candidate OMT gene is cloned

into an expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for

purification.
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Transformation: The resulting construct is transformed into a suitable E. coli expression host

strain, such as BL21(DE3).

Culture Growth: A single colony is used to inoculate 5 mL of LB medium containing the

appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.

This starter culture is then used to inoculate 1 L of LB medium.

Induction: The culture is grown at 37°C until the OD₆₀₀ reaches 0.6-0.8. Protein expression is

then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration

of 0.2 mM. The culture is then incubated for an additional 16-20 hours at a lower temperature

(e.g., 18°C) to enhance soluble protein expression.

Cell Lysis: Cells are harvested by centrifugation (e.g., 6,000 x g, 10 min, 4°C). The cell pellet

is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM

imidazole, 1 mM DTT). Cells are lysed by sonication on ice.

Purification: The cell lysate is clarified by centrifugation (e.g., 12,000 x g, 30 min, 4°C). The

supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity

chromatography column. The column is washed with a wash buffer (lysis buffer with 20 mM

imidazole) and the protein is eluted with an elution buffer (lysis buffer with 250 mM

imidazole).

Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE

analysis. Protein concentration is determined using a Bradford assay.

In Vitro OMT Enzyme Assay
This protocol outlines a typical procedure to determine the activity and substrate specificity of

the purified recombinant OMT.[1]

Reaction Mixture: The standard assay is performed in a total volume of 100 µL. The reaction

mixture contains:

100 mM Tris-HCl buffer (pH 7.5)

100 µM flavonoid substrate (e.g., pinobanksin, dissolved in DMSO)
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500 µM S-adenosyl-L-methionine (SAM) as the methyl donor

1-5 µg of purified recombinant OMT enzyme

Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated

at 30-37°C for a duration ranging from 30 minutes to 2 hours.

Reaction Quenching: The reaction is stopped by adding an equal volume (100 µL) of

methanol or by adding 20 µL of 20% HCl.

Negative Controls: Two controls are essential:

A reaction mixture with a heat-inactivated (boiled) enzyme.

A reaction mixture without the enzyme.

Product Analysis: The reaction mixture is centrifuged to pellet any precipitated protein, and

the supernatant is filtered through a 0.22 µm filter before analysis.

Product Identification and Quantification by HPLC-MS
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a

Quadrupole Time-of-Flight Mass Spectrometer (Q-TOF-MS) is used for analysis.

Chromatographic Separation:

Column: A C18 reverse-phase column (e.g., ZORBAX C₁₈, 4.6 x 150 mm, 5 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

Gradient: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min,

90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

Flow Rate: 0.5 - 1.0 mL/min.

Detection: Diode Array Detector (DAD) to monitor at characteristic wavelengths for

flavonoids (e.g., 290 nm and 340 nm).
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Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

Analysis: The formation of the methylated product is confirmed by detecting its specific

mass-to-charge ratio (m/z). For Pinobanksin 5-methyl ether, the expected [M-H]⁻ ion

would be at m/z 285.07, compared to m/z 271.06 for the pinobanksin substrate.

Quantification: For kinetic studies, a calibration curve is generated using an authentic

standard of the methylated product. The peak area from the HPLC chromatogram is used to

determine the concentration of the product formed.

Conclusion and Future Outlook
The biosynthesis of Pinobanksin 5-methyl ether follows the canonical flavonoid pathway,

culminating in a key methylation step. While the specific O-methyltransferase responsible for

the 5-O-methylation of pinobanksin has not yet been definitively identified and characterized,

the wealth of knowledge on other flavonoid OMTs provides a strong foundation for its future

discovery. The protocols and data presented in this guide offer researchers a comprehensive

toolkit to investigate this pathway, isolate the putative enzyme from Pinus or other relevant

species, and explore the biotechnological production of this and other valuable methylated

flavonoids. Future work in this area will be crucial for unlocking the full therapeutic potential of

these specialized plant metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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